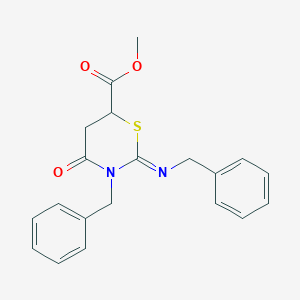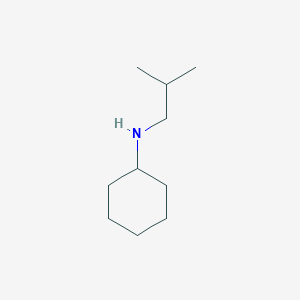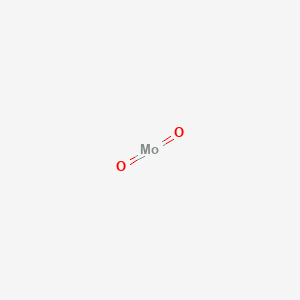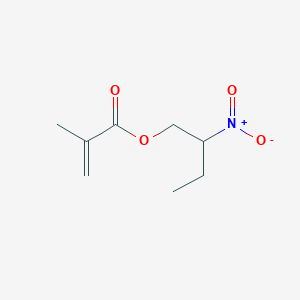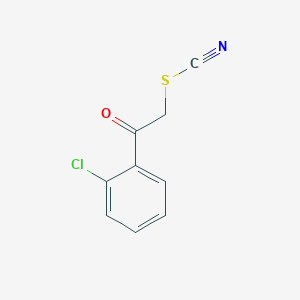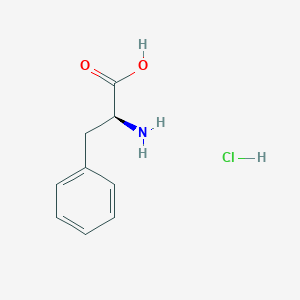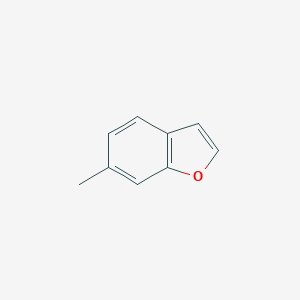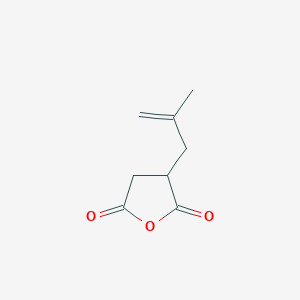
(2-Methyl-2-propenyl)succinic Anhydride
概要
説明
(2-Methyl-2-propenyl)succinic anhydride is a derivative of succinic anhydride with a 2-methyl-2-propenyl group attached. While the specific molecule is not directly studied in the provided papers, related compounds with similar structural motifs have been examined. These compounds include various substituted succinic anhydrides, which are known for their interesting photochemical and electrocyclic reactions, as well as their molecular and crystal structures .
Synthesis Analysis
The synthesis of related compounds involves regioselective Michael additions to maleic anhydride followed by alcoholysis, as seen in the synthesis of isopropylthio and phenylthiosuccinic acid esters . This method could potentially be adapted for the synthesis of (2-Methyl-2-propenyl)succinic anhydride by using appropriate reagents and conditions that favor the addition of a 2-methyl-2-propenyl group.
Molecular Structure Analysis
The molecular and crystal structures of similar compounds, such as the E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride, exhibit twisting between the furan ring and the succinic anhydride portion . This suggests that (2-Methyl-2-propenyl)succinic anhydride may also exhibit interesting structural characteristics, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions of related succinic anhydrides involve photochemical, electrocyclic reactions, and E–Z isomerization . These reactions are initiated by n→π* or π–π* transitions, indicating that (2-Methyl-2-propenyl)succinic anhydride could undergo similar photochemical processes under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Methyl-2-propenyl)succinic anhydride can be inferred from related compounds. For instance, substituted succinic anhydrides show tendencies to eliminate small molecules such as water, propene, or CO2 under mass spectrometry . This suggests that (2-Methyl-2-propenyl)succinic anhydride may have similar fragmentation patterns and could be analyzed using similar mass spectrometric techniques to determine its stability and reactivity.
科学的研究の応用
Chemical Properties and Manufacturing
(2-Methyl-2-propenyl)succinic anhydride, like other succinic anhydrides, exhibits a range of chemical behaviors due to its carboxylic functions. These behaviors include hydration/dehydration, esterification, and reactions with nitrogen and sulfur compounds. The anhydride can be manufactured through the catalytic hydrogenation of maleic anhydride, and its uses extend to a variety of sectors including personal cleansing preparations, food additives, and pharmaceuticals (Fumagalli, 2006).
Synthesis and Catalysis
The synthesis of succinic anhydrides from β-lactones using a highly selective catalyst has been reported. This synthesis involves carbonylating β-propiolactones to form succinic anhydrides, demonstrating the compound's use in organic synthesis and catalysis (Getzler et al., 2004).
Photochemical Applications
(2-Methyl-2-propenyl)succinic anhydride derivatives have been explored in photochromic systems. Such systems have applications in materials science, especially where reversible photochemical reactions are beneficial (Heller & Megit, 1974).
Pharmaceutical Research
In pharmaceutical research, succinic anhydride derivatives have been synthesized and tested for various activities, including potential tuberculostatic properties. These compounds are formed by reacting diamino-pyridines with succinic anhydride, highlighting its role in the development of new pharmaceutical agents (Bukowski & Janowiec, 1989).
Industrial Applications
Succinic anhydrides like (2-Methyl-2-propenyl)succinic anhydride have been utilized in the creation of degradable polymers, food additives, and in the cosmetics industry. Their chemical versatility allows them to be employed in various industrial processes (Fumagalli, 2006).
Safety And Hazards
特性
IUPAC Name |
3-(2-methylprop-2-enyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPMHDUGFOMMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873542 | |
| Record name | 2-Methallylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2-Methyl-2-propenyl)succinic Anhydride | |
CAS RN |
67762-77-0, 18908-20-8 | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18908-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methallylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-Methyl-2-propenyl)succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

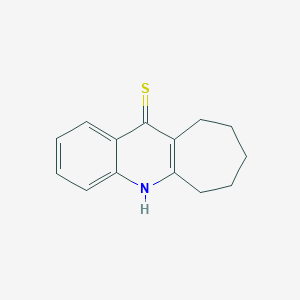
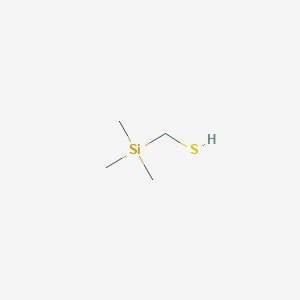
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
